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molecular formula C11H9NO2 B012446 Methyl quinoline-2-carboxylate CAS No. 19575-07-6

Methyl quinoline-2-carboxylate

Cat. No. B012446
M. Wt: 187.19 g/mol
InChI Key: CILJSZLWPHTUIP-UHFFFAOYSA-N
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Patent
US05719141

Procedure details

Reaction of 10.0 g of quinaldic acid with 5.4 ml of methyliodide by the method described in Example 97f) for 20 h at room temperature and purification of the crude product by FC over 80 g of silica gel (mobile phase C) gives methyl quinaldate as a white solid: Rf (50:50:6 mixture of hexane, ethyl acetate and glacial acetic acid)=0.65.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:14]I>>[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=NC2=CC=CC=C2C=C1)(=O)O
Name
Quantity
5.4 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
purification of the crude product by FC over 80 g of silica gel (mobile phase C)

Outcomes

Product
Name
Type
product
Smiles
C(C1=NC2=CC=CC=C2C=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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